
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol is an organic compound with a complex molecular structure It belongs to the class of amines and is characterized by the presence of an aminomethyl group attached to a trimethylated heptane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable amine precursor with an appropriate alkyl halide under controlled conditions. The reaction conditions often require the use of strong bases and solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as distillation and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable nucleophile.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the compound, as well as substituted analogs.
Wissenschaftliche Forschungsanwendungen
3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-(Aminomethyl)-3,4,5-trimethylheptan-4-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
3-(Aminomethyl)pyridine
4-(Aminomethyl)pyridine
2-Picolylamine
4-(Aminomethyl)piperidine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
Molekularformel |
C11H25NO |
|---|---|
Molekulargewicht |
187.32 g/mol |
IUPAC-Name |
3-(aminomethyl)-3,4,5-trimethylheptan-4-ol |
InChI |
InChI=1S/C11H25NO/c1-6-9(3)11(5,13)10(4,7-2)8-12/h9,13H,6-8,12H2,1-5H3 |
InChI-Schlüssel |
VVCHTWWZVLTEIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C)(C(C)(CC)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


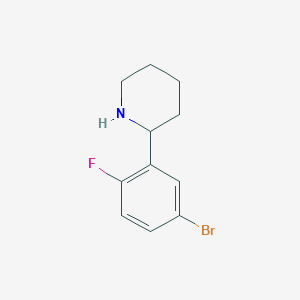
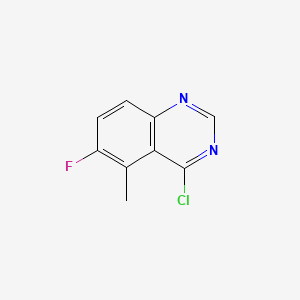
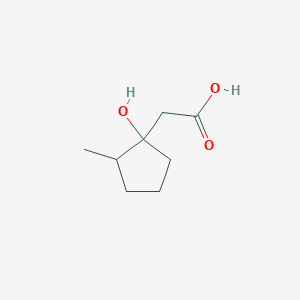
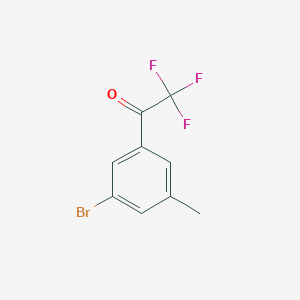
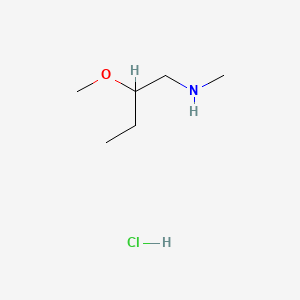
![rac-(2E)-1-[(1R,2R)-2,6,6-trimethylcyclohex-3-en-1-yl]but-2-en-1-one](/img/structure/B15312706.png)
![2-Amino-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B15312713.png)
![4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
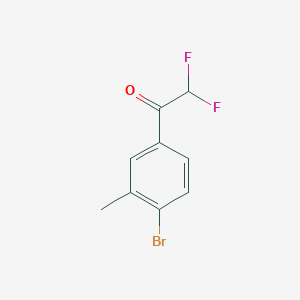
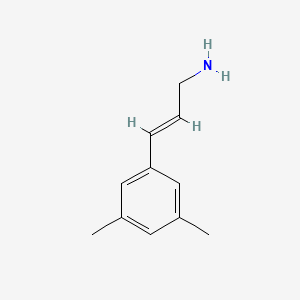
![[(1,3-Dioxaindan-5-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15312735.png)
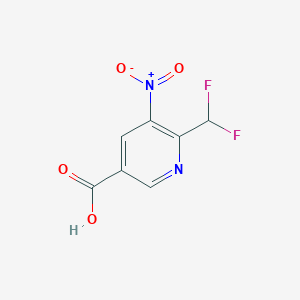
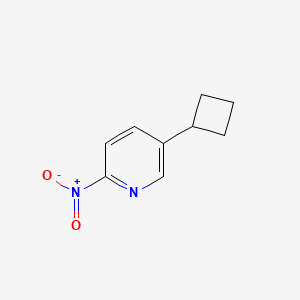
![Methyl[2-(methylsulfanyl)propyl]amine](/img/structure/B15312760.png)
